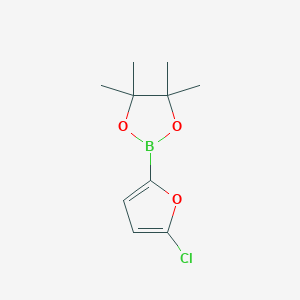

1,5-Dimetilpirrolidin-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

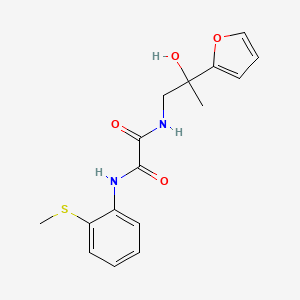

1,5-Dimethylpyrrolidin-3-one is a chemical compound that is related to various pyrrolidine derivatives with different substitutions, which are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 1,5-Dimethylpyrrolidin-3-one, they do provide insights into the synthesis, structure, and properties of related compounds, which can be informative for understanding this molecule.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and cross-coupling reactions. For instance, the synthesis of 3,5-bis(2,5-dimethylphenyl)pyridine was achieved via a Pd(0) catalyzed cross-coupling reaction . Similarly, the synthesis of 5,5-dimethyl-1H-pyrrol-2(5H)-one was prepared from dimethyltetramic acid in a two-step process with an overall yield of 71% . These methods highlight the importance of catalysis and the careful selection of precursors in the synthesis of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 3,5-bis(2,5-dimethylphenyl)pyridine was characterized by XRD, and the data were found to be in good agreement with density functional theory (DFT) calculations . The crystal structures of ligands and their complexes were also determined, providing insights into noncovalent interactions and molecular geometry .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including oxidation and photocycloaddition. The study of 1-benzyl-2,3,4,5-tetramethylpyrrole and 1-benzyl-2,5-dimethylpyrrole showed differences in their oxidation potentials . Additionally, the photochemical reactivity of N-substituted derivatives of 5,5-dimethyl-1H-pyrrol-2(5H)-one was investigated, revealing the influence of substituents on the N-atom on their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis of ligands showed that they possess both π-basic and π-acid character, which affects their stacking interactions . The NBO study indicated that methyl groups influence van der Waals interactions among adjacent bonds . The spectroscopic properties, including IR and NMR spectra, provide detailed information about the molecular structure and the nature of various intra- and intermolecular interactions .

Aplicaciones Científicas De Investigación

Moléculas Bioactivas: Los investigadores han identificado moléculas bioactivas que contienen el anillo de pirrolidina y sus derivados. Estos incluyen pirrolizinas, pirrolidina-2-ona, pirrolidina-2,5-dionas y prolinol. Estos compuestos exhiben selectividad de objetivo y potenciales efectos terapéuticos .

Agricultura y Protección de Cultivos

DMP contribuye a la investigación agrícola y la protección de cultivos:

En resumen, las aplicaciones de la 1,5-Dimetilpirrolidin-3-ona abarcan la ciencia de los materiales, la farmacia y la agricultura. Su versatilidad y características estructurales únicas continúan inspirando investigaciones innovadoras en estos campos . Si desea más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Safety and Hazards

Mecanismo De Acción

Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .

The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .

The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .

The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .

Análisis Bioquímico

Biochemical Properties

It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents

Molecular Mechanism

It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of 1,5-Dimethylpyrrolidin-3-one are not documented.

Propiedades

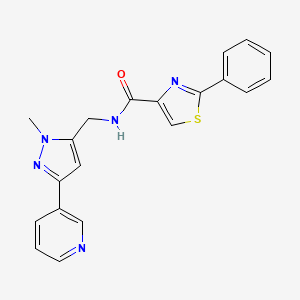

IUPAC Name |

1,5-dimethylpyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSIHQTQHENSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)

![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)